BenchChemオンラインストアへようこそ!

[2-(Benzyloxy)-5-bromo-3-fluorophenyl]methanamine

Lipophilicity Drug Discovery Physicochemical Properties

[2-(Benzyloxy)-5-bromo-3-fluorophenyl]methanamine is a tri-substituted benzylamine derivative featuring a benzyloxy protecting group, a bromine atom, and a fluorine atom on the phenyl ring. With a molecular weight of 310.16 g/mol and a computed XLogP3-AA of 3.0, this compound serves as a versatile synthetic intermediate that enables modular diversification through orthogonal functional handles.

Molecular Formula C14H13BrFNO
Molecular Weight 310.16 g/mol
CAS No. 1823837-66-6
Cat. No. B1415468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Benzyloxy)-5-bromo-3-fluorophenyl]methanamine
CAS1823837-66-6
Molecular FormulaC14H13BrFNO
Molecular Weight310.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=C2F)Br)CN
InChIInChI=1S/C14H13BrFNO/c15-12-6-11(8-17)14(13(16)7-12)18-9-10-4-2-1-3-5-10/h1-7H,8-9,17H2
InChIKeyWKINJVRFWFKMEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why [2-(Benzyloxy)-5-bromo-3-fluorophenyl]methanamine (CAS 1823837-66-6) is a Critical Halogenated Benzylamine Building Block for Medicinal Chemistry Procurement


[2-(Benzyloxy)-5-bromo-3-fluorophenyl]methanamine is a tri-substituted benzylamine derivative featuring a benzyloxy protecting group, a bromine atom, and a fluorine atom on the phenyl ring [1]. With a molecular weight of 310.16 g/mol and a computed XLogP3-AA of 3.0, this compound serves as a versatile synthetic intermediate that enables modular diversification through orthogonal functional handles [1]. It is commercially supplied by specialty chemical vendors at a minimum purity specification of 95%, with long-term storage recommended in a cool, dry place .

Why Generic Substitution Fails for [2-(Benzyloxy)-5-bromo-3-fluorophenyl]methanamine – The Impact of a Pre-Installed Halogen Pharmacophore


In-class benzylamine compounds cannot be simply interchanged due to the unique combination of electronic and steric properties imparted by the 2-benzyloxy, 5-bromo, and 3-fluoro substituents. The fluorine atom withdraws electron density and forms a C–F bond with a high dipole moment, while the bromine provides a heavy atom handle for cross-coupling, and the benzyloxy group acts as a masked phenol that enhances lipophilicity [1]. These three features jointly determine the compound's computed logP (3.0) and topological polar surface area (35.3 Ų), which are substantially different from unsubstituted benzylamine (logP 1.09, PSA 26.02 Ų) [2]. Procurement of a generic benzylamine or a mono-substituted analog cannot replicate this precise molecular recognition profile, directly jeopardizing structure-activity relationship campaigns that depend on this exact substitution pattern.

Quantitative Differentiation of [2-(Benzyloxy)-5-bromo-3-fluorophenyl]methanamine: Physicochemical and Quality Metrics vs. Common Alternatives


Elevated Lipophilicity (Computed LogP) Differentiates Target from Unsubstituted Benzylamine

The target compound exhibits a computed XLogP3-AA of 3.0 [1], reflecting an approximately 100-fold increase in octanol-water partition coefficient relative to unsubstituted benzylamine (XLogP3-AA 1.09) [2]. This quantifiable increase in lipophilicity supports enhanced passive membrane permeability and blood-brain barrier penetration potential for CNS-targeted libraries.

Lipophilicity Drug Discovery Physicochemical Properties

Increased Topological Polar Surface Area (TPSA) Suggests Distinct Hydrogen Bonding Capacity vs. Simple Benzylamines

The target compound has a computed TPSA of 35.3 Ų [1], compared to 26.0 Ų for unsubstituted benzylamine [2]. The 9.3 Ų increase is attributable to the additional oxygen and halogen atoms, which introduces additional hydrogen bond acceptors and provides a measurable handle for tuning aqueous solubility and oral bioavailability parameters in lead optimization.

Polar Surface Area Drug-Likeness Medicinal Chemistry Design

Reliable Vendor-Qualified 95% Purity Baseline Reduces Synthetic Variability in Multi-Step Library Production

The compound is supplied by AKSci with a documented minimum purity specification of 95% . While this purity level is common for many research-grade benzylamines, explicit vendor qualification backed by quality assurance documentation provides procurement teams with a verifiable baseline for lot-to-lot consistency, which is critical when scaling from milligram discovery quantities to multi-gram library synthesis.

Purity Specification Procurement Quality Reproducibility

Heavy Atom Count and Molecular Complexity for SAR Library Diversification

The target compound has a heavy atom count of 18 and a complexity score of 248 [1], substantially higher than unsubstituted benzylamine (heavy atoms: 7, complexity: 55.4) [2]. This quantifiable increase in molecular complexity provides a more advanced starting point for fragment growing and library diversification, reducing the number of synthetic steps needed to reach lead-like chemical space.

Molecular Complexity Fragment-Based Drug Discovery Library Design

Orthogonal Synthetic Handles: Bromine for Cross-Coupling, Benzyloxy for Deprotection, Fluorine for Metabolic Stability

Unlike simpler benzylamines that lack halogens, the target compound's 5-bromo substituent enables direct Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann-type cross-coupling, while the 3-fluoro group provides a metabolically stable C–F bond, and the 2-benzyloxy group offers a masked phenol that can be unmasked under mild hydrogenolysis [1]. This triad of orthogonal reactivity is absent in comparators such as 4-bromo-3-fluorophenyl)methanamine (CAS 581812-99-9), which lacks the benzyloxy protecting group.

Synthetic Versatility Late-Stage Functionalization Medicinal Chemistry

Optimal Deployment Scenarios for [2-(Benzyloxy)-5-bromo-3-fluorophenyl]methanamine Based on Quantitative Differentiation Evidence


CNS-Targeted Fragment-Based Drug Discovery (FBDD) Libraries

With a logP of 3.0 and TPSA of 35.3 Ų, this compound is ideally suited as a core scaffold for fragment-based CNS programs [1]. Its lipophilicity aligns with blood-brain barrier penetration requirements, while the three orthogonal handles allow rapid fragment elaboration via Suzuki coupling (bromine), reductive amination (primary amine), and late-stage phenol unmasking (benzyloxy). In contrast, unsubstituted benzylamine (logP 1.09, TPSA 26.0 Ų) provides insufficient lipophilicity for CNS penetration and lacks the synthetic versatility needed for efficient SAR exploration [2].

Late-Stage Diversification in Kinase Inhibitor Lead Optimization

The presence of a bromine atom at the 5-position, ortho to the benzyloxy group, enables palladium-catalyzed cross-coupling with boronic acids or amines to introduce diverse aryl or heteroaryl groups at a late stage [1]. This is particularly valuable in kinase inhibitor programs where the 5-position often accesses the solvent-exposed region or the ribose pocket. The 95% purity specification ensures minimal side-reaction interference from halogen-containing impurities during catalytic transformations .

Epigenetic Probe Development: CARM1 and PRMT Inhibitor Scaffolds

Recent medicinal chemistry campaigns have identified (2-(benzyloxy)phenyl)methanamine derivatives as potent and selective CARM1 inhibitors with IC50 values in the low nanomolar range [3]. The target compound's additional bromo and fluoro substituents provide opportunities to further optimize selectivity and pharmacokinetic properties within this structural class, making it a logical procurement choice for epigenetic drug discovery groups expanding beyond the published lead series.

Building Block for Sodium Channel Modulator Pharmacophore Exploration

The (3-fluoro)benzyloxyphenyl unit has been identified as a novel pharmacophore for modulating Na⁺ currents in neuronal cells [4]. The target compound's precise 3-fluoro-2-benzyloxy substitution pattern, combined with the 5-bromo handle for further derivatization, makes it uniquely positioned for systematic SAR studies around this pharmacophore, enabling the investigation of both electronic (fluorine) and steric (bromine substituent) effects on sodium channel slow inactivation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for [2-(Benzyloxy)-5-bromo-3-fluorophenyl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.